molecular formula C15H23N3O3S B12121487 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine

4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine

Cat. No.: B12121487
M. Wt: 325.4 g/mol
InChI Key: KVASJXXNNRVCKZ-UHFFFAOYSA-N
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Description

4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylphenylamine with piperazine under controlled conditions to form 4-(2-methylphenyl)piperazine.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Morpholine Ring Formation: Finally, the sulfonylated piperazine is reacted with morpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Industrial Applications: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}morpholine
  • 4-{[4-(4-Bromophenyl)piperazin-1-yl]sulfonyl}morpholine
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylmorpholine

InChI

InChI=1S/C15H23N3O3S/c1-14-4-2-3-5-15(14)16-6-8-17(9-7-16)22(19,20)18-10-12-21-13-11-18/h2-5H,6-13H2,1H3

InChI Key

KVASJXXNNRVCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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